molecular formula C9H9BrO2 B052045 1-(3-Bromo-5-methoxyphenyl)ethanone CAS No. 1073642-71-3

1-(3-Bromo-5-methoxyphenyl)ethanone

Cat. No.: B052045
CAS No.: 1073642-71-3
M. Wt: 229.07 g/mol
InChI Key: NFBOXKSRASBKQU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)ethanone (CAS 1073642-71-3) is a brominated and methoxy-substituted acetophenone derivative presented as a pale yellow, low-melting solid. This organic building block, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol, is valued in medicinal chemistry for its role as a key synthetic intermediate. Research Applications and Value: This compound serves as a critical reactant in the design and synthesis of selective inhibitors targeting dihydrofolate reductase (DHFR) from Cryptosporidium . DHFR is a crucial enzyme in folate metabolism, making it a promising therapeutic target. Research into effective inhibitors is significant for the development of potential treatments for cryptosporidiosis, a parasitic disease that can cause severe gastrointestinal illness. Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry environment, protected from light, and ideally at refrigerated temperatures (2-8°C) . Researchers should note the associated GHS hazard warnings and handle the material with appropriate safety precautions. Disclaimer: This product is intended for research and development purposes only. It is strictly not intended for use in foods, cosmetics, drugs, human or veterinary applications, or consumer products of any kind . All handling must be performed by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOXKSRASBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599326
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073642-71-3
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Studies of 1 3 Bromo 5 Methoxyphenyl Ethanone

Reactions at the Acetyl Group

The acetyl group is a key functional handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reduction and Oxidation Pathways

Specific studies detailing the reduction of the acetyl group of 1-(3-bromo-5-methoxyphenyl)ethanone to the corresponding alcohol, 1-(3-bromo-5-methoxyphenyl)ethanol, or its complete reduction to an ethyl group are not extensively documented in publicly available scientific literature. Similarly, oxidation of the acetyl group to a carboxylic acid or other oxidized derivatives has not been specifically reported for this compound.

Condensation and Alkylation Reactions

The enolizable nature of the acetyl group's alpha-protons suggests the potential for various condensation and alkylation reactions. These could include reactions such as aldol (B89426) condensations, Claisen-Schmidt reactions, or alpha-alkylation. However, specific examples of these transformations being carried out on this compound are not readily found in the surveyed scientific literature.

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a prime site for modification, particularly through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromo group of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has been successfully applied to this substrate.

In one documented example, this compound was subjected to a Suzuki-Miyaura coupling with (2-cyanopyridin-4-yl)boronic acid. This reaction demonstrates the utility of this building block in synthesizing more complex, substituted biaryl compounds. The reaction was carried out using a palladium catalyst and a base in a suitable solvent system, affording the desired coupled product in a good yield.

Table 1: Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2CatalystBaseSolventProductYield
This compound(2-Cyanopyridin-4-yl)boronic acidDichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Sodium Carbonate1,4-Dioxane / Water1-(3-(2-Cyanopyridin-4-yl)-5-methoxyphenyl)ethanone80%

While the Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for forming carbon-carbon triple bonds, specific instances of this reaction being performed on this compound are not widely reported in the scientific literature.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the reaction. In this compound, the acetyl and methoxy (B1213986) groups are situated meta to the bromo substituent, which generally does not provide sufficient activation for SNAr reactions under standard conditions. Consequently, there is a lack of reported studies on nucleophilic aromatic substitution reactions specifically involving this compound.

Modifications of the Methoxy Group

The methoxy group can potentially be modified, most commonly through demethylation to reveal a phenolic hydroxyl group. This transformation can be achieved using various reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). However, specific examples of demethylation or other modifications of the methoxy group on this compound are not found in the reviewed scientific literature.

Demethylation and Alkylation Studies

The presence of a methoxy group on the aromatic ring offers a strategic point for modification through demethylation to reveal a phenolic hydroxyl group. This transformation converts this compound into 1-(3-bromo-5-hydroxyphenyl)ethanone (B7965976). This resulting phenol (B47542) is a key intermediate, as the hydroxyl group can be further derivatized through alkylation, introducing a wide range of alkyl or arylalkyl substituents.

While specific studies detailing the demethylation of this compound are not extensively documented in the reviewed literature, the conversion to its hydroxyl analog, 1-(3-hydroxyphenyl)ethanone, is a well-established process for related compounds. nist.gov The resulting 1-(3-bromo-5-hydroxyphenyl)ethanone serves as a platform for subsequent O-alkylation reactions, enabling the synthesis of a library of ether derivatives. This two-step process enhances the structural diversity that can be generated from the starting material.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is substituted with a bromine atom, a methoxy group, and an acetyl group. These substituents influence the reactivity and regioselectivity of further functionalization reactions on the ring.

The substituents on the phenyl ring of this compound direct incoming electrophiles to specific positions. The methoxy group is an ortho-, para-director and an activating group, while the acetyl group is a meta-director and a deactivating group. The bromine atom is also an ortho-, para-director but is deactivating. The interplay of these electronic effects governs the outcome of electrophilic substitution reactions such as nitration or further halogenation. For instance, nitration would likely lead to the introduction of a nitro group at the position ortho to the methoxy group and meta to the acetyl group.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this compound, the methoxy and acetyl groups could potentially act as directed metalation groups (DMGs). Using a strong base, such as an organolithium reagent, a proton can be selectively removed from a position ortho to the DMG. The resulting aryllithium species can then be trapped with various electrophiles to introduce new substituents with high regiocontrol. This method provides a predictable way to synthesize polysubstituted aromatic compounds that might be inaccessible through classical electrophilic substitution.

Synthesis of Diverse Heterocyclic Scaffolds and Advanced Intermediates

The acetyl group of this compound is a key functional handle for constructing a variety of heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated ketones, known as chalcones. The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. rjlbpcs.comnih.govresearchgate.net In this context, this compound can be reacted with various substituted benzaldehydes in the presence of a base to form the corresponding chalcones. rjlbpcs.comresearchgate.net

These chalcone (B49325) intermediates are then cyclized with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield 1,3,5-trisubstituted pyrazolines. researchgate.netresearchgate.netrsc.org The reaction typically proceeds by refluxing the chalcone with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.net This methodology allows for the creation of a diverse library of pyrazoline derivatives, where the substitution pattern is determined by the choice of the initial aldehyde.

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

Chalcone Precursor Reagents and Conditions Product Reference
1,3-Diphenyl-2-propen-1-one Phenylhydrazine, Acetic Acid, Sodium Acetate 1,3,5-Triphenyl-2-pyrazoline researchgate.net
Bis-chalcone Hydrazine Hydrate, Acetic Acid Bis-3,5-diphenyl pyrazoline researchgate.net
1,5-Diphenyl-1,4-pentadien-3-one Hydrazine Hydrate, Acetic Acid, Ethanol, Ultrasound N1-acetyl-5-aryl-3-(substituted styryl)pyrazoline researchgate.net
Substituted Chalcone Hydrazine Hydrate, Glacial Acetic Acid, Ethanol, Microwave 1,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)ethanone researchgate.net

Sulphonamide-containing molecules are a critical class of compounds in drug discovery. The synthesis of sulphonamide derivatives can be achieved through various synthetic routes. While direct derivatization of this compound into a sulphonamide is not explicitly detailed, related structures are used to synthesize complex sulphonamide-based inhibitors. For example, in the synthesis of PI3K/mTOR dual inhibitors, a key building block is a substituted bromo-methoxypyridine which undergoes condensation with a benzenesulfonyl chloride to form a sulfonamide linkage. nih.gov This resulting intermediate can then participate in further coupling reactions.

Another general approach involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govmdpi.com For instance, a key intermediate containing a phenyl sulfonamide fragment can be synthesized from a sulfonyl chloride derivative and an amine, followed by further functional group interconversions to yield more complex structures. nih.gov

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from this compound typically requires its conversion into a more suitable reactive intermediate, such as an aldehyde or a carboxylic acid. A common and effective method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. researchgate.netresearchgate.net In this context, this compound can be transformed into 3-bromo-5-methoxybenzaldehyde. This aldehyde intermediate can then react with an o-phenylenediamine derivative to yield the corresponding benzimidazole. The reaction is often catalyzed by an acid and proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. researchgate.net

Another synthetic route involves the conversion of this compound to 3-bromo-5-methoxybenzoic acid. This carboxylic acid can then be condensed with o-phenylenediamine, often in the presence of a dehydrating agent or under high-temperature conditions, to form the benzimidazole ring. researchgate.net

A plausible reaction scheme for the synthesis of a benzimidazole derivative starting from this compound is presented below:

Step 1: Oxidation of the ethanone (B97240) to a carboxylic acid.Step 2: Condensation with o-phenylenediamine.
Reactants Reagents and Conditions Product Yield
This compound, o-Phenylenediamine1. Oxidation (e.g., Haloform reaction) 2. Condensation (e.g., Polyphosphoric acid, heat)2-(3-Bromo-5-methoxyphenyl)-1H-benzimidazoleNot reported

Isothiazolo[4,5-b]pyridines

The synthesis of the isothiazolo[4,5-b]pyridine scaffold is a complex process that typically involves the construction of the pyridine (B92270) ring onto a pre-existing thiazole (B1198619) derivative or through the cyclization of appropriately substituted pyridine precursors. nih.govmdpi.comvulcanchem.com There are no direct reported methods for the synthesis of isothiazolo[4,5-b]pyridines starting from this compound in the current literature. However, a hypothetical route could involve the transformation of the starting ketone into a suitable pyridine derivative which could then undergo further reactions to form the fused isothiazole (B42339) ring.

A potential, yet unverified, synthetic strategy could involve the following conceptual steps:

Conversion of this compound into a β-enaminone.

Reaction of the β-enaminone with a suitable reagent to construct the pyridine ring.

Introduction of a sulfur source and subsequent cyclization to form the isothiazole moiety.

Due to the lack of specific literature precedents, the yields and detailed reaction conditions for such a transformation remain speculative.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. nih.govbldpharm.comgoogle.com Their synthesis often involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov To utilize this compound in the synthesis of this scaffold, it would need to be converted into a suitable 1,3-dielectrophilic species.

A plausible, though not explicitly documented, approach would be a Claisen condensation of this compound with a suitable ester, such as diethyl oxalate, to generate a β-ketoester. This intermediate could then react with a 5-aminopyrazole derivative to undergo cyclocondensation, forming the pyrazolo[1,5-a]pyrimidine (B1248293) ring system.

The general reaction scheme can be outlined as follows:

Starting Material Key Transformation Intermediate Cyclization Partner Final Product
This compoundClaisen Condensation with Diethyl OxalateEthyl 2-(3-bromo-5-methoxyphenyl)-2,4-dioxobutanoate5-AminopyrazoleSubstituted Pyrazolo[1,5-a]pyrimidine

The specific reaction conditions and yields for this sequence with this compound are not available in the literature and would require experimental validation.

Benzofuran (B130515) Derivatives

The synthesis of benzofuran derivatives from this compound is not straightforward as the starting material lacks the ortho-hydroxyl group typically required for classical benzofuran syntheses, such as the reaction of an o-hydroxyacetophenone with chloroacetone. clockss.org A potential multi-step pathway could be envisioned, involving the demethylation of the methoxy group to yield a phenol, followed by regioselective ortho-hydroxylation. The resulting 2,5-dihydroxy-3-bromoacetophenone could then undergo cyclization to form a benzofuran ring. However, this route is speculative and not directly reported.

A more relevant, though indirect, transformation involves the synthesis of 1-[3-(bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone, a complex benzofuran derivative. bldpharm.com This highlights the utility of related structures in building more complex benzofuran systems. Another approach described in the literature is the synthesis of 3-benzoylbenzofurans from 2-methoxyacetophenones and their subsequent conversion to other heterocyclic systems like pyrazoles. arkat-usa.org

General Method Starting Material Class Key Reaction Product Class
Perkin Reactiono-HydroxybenzaldehydeCondensation with acetic anhydride (B1165640)Benzofuran
Nenitzescu ReactionEnaminoketone and 1,4-BenzoquinoneCondensation5-Hydroxyindoles and Benzofuran derivatives

Thiazole-substituted Hydrazones

A viable route for the synthesis of thiazole-substituted hydrazones from this compound involves a multi-step sequence. The initial step is the α-bromination of the acetyl group of the starting ketone. This transformation yields 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone. This α-bromo ketone can then serve as a key intermediate in the Hantzsch thiazole synthesis. sci-hub.se

In the subsequent step, the 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone is reacted with a suitable thiosemicarbazide (B42300) derivative. This reaction leads to the formation of a thiazolyl hydrazone, where the thiazole ring is constructed in situ. The general scheme for this synthesis is as follows:

Step Reactants Reagents and Conditions Intermediate/Product
1This compoundBromine in a suitable solvent (e.g., acetic acid)2-Bromo-1-(3-bromo-5-methoxyphenyl)ethanone
22-Bromo-1-(3-bromo-5-methoxyphenyl)ethanone, ThiosemicarbazideReflux in ethanol2-(2-(1-(3-Bromo-5-methoxyphenyl)ethylidene)hydrazinyl)thiazole derivative

This method provides a direct and versatile approach to a wide range of thiazole-substituted hydrazones starting from the readily available this compound.

Acridine-1,8(2H,5H)-diones

The synthesis of acridine-1,8(2H,5H)-diones is commonly achieved through a one-pot, three-component reaction involving an aldehyde, dimedone, and ammonium (B1175870) acetate. To utilize this compound in this reaction, it must first be converted into the corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde, or more directly, into the corresponding arylglyoxal, (3-bromo-5-methoxyphenyl)glyoxal. The oxidation of the acetyl group to a glyoxal (B1671930) is a key transformation.

Once the (3-bromo-5-methoxyphenyl)glyoxal is obtained, it can be subjected to the three-component reaction with dimedone and ammonium acetate. This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.

The proposed synthetic pathway is summarized in the table below:

Step Reactant Transformation Intermediate
1This compoundOxidation of the acetyl group(3-Bromo-5-methoxyphenyl)glyoxal
2(3-Bromo-5-methoxyphenyl)glyoxal, Dimedone, Ammonium AcetateThree-component condensation9-(3-Bromo-5-methoxybenzoyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

This approach allows for the incorporation of the 3-bromo-5-methoxyphenyl moiety into the acridine-1,8(2H,5H)-dione scaffold.

Azaindoles (pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines)

The synthesis of azaindoles, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, from aryl ketones like this compound is not well-documented with direct, one-pot procedures. The construction of these fused heterocyclic systems generally requires more elaborate synthetic strategies.

For the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles), a possible but complex route could involve the initial formation of a substituted pyridine ring followed by the annulation of the pyrrole (B145914) ring. Alternatively, a substituted pyrrole could be synthesized first, followed by the construction of the pyridine ring. The Trofimov reaction, which produces pyrroles from ketones and acetylene, could be a potential starting point for the synthesis of a suitably substituted pyrrole, which could then be further elaborated.

The synthesis of pyrrolo[2,3-b]pyrazines often involves the condensation of a diamine, such as 2,3-diaminopyridine (B105623), with a 1,2-dicarbonyl compound. A hypothetical route could therefore involve the oxidation of this compound to the corresponding arylglyoxal, (3-bromo-5-methoxyphenyl)glyoxal. This diketone could then be condensed with 2,3-diaminopyridine to form the desired pyrrolo[2,3-b]pyrazine core.

Target Scaffold Proposed Key Intermediate from Starting Material General Synthetic Strategy
Pyrrolo[2,3-b]pyridineSubstituted pyridine or pyrroleMulti-step sequence involving ring formation and annulation
Pyrrolo[2,3-b]pyrazine(3-Bromo-5-methoxyphenyl)glyoxalCondensation with 2,3-diaminopyridine

These proposed pathways for azaindole synthesis are speculative and would require significant experimental development to be realized.

Medicinal Chemistry and Biological Activity Investigations of 1 3 Bromo 5 Methoxyphenyl Ethanone Analogues

Enzyme Inhibition and Modulatory Activities

Analogues derived from 1-(3-bromo-5-methoxyphenyl)ethanone have been investigated for their ability to inhibit or modulate the activity of several key enzymes implicated in various diseases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a significant target for antimicrobial and anticancer agents. researchgate.netelifesciences.org The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for essential cofactors. elifesciences.org Inhibition of DHFR leads to the depletion of these cofactors, arresting cell growth and proliferation. elifesciences.org The compound this compound has been identified as a reactant in the design and synthesis of selective inhibitors targeting the DHFR enzyme from Cryptosporidium, a protozoan parasite that can cause gastrointestinal illness.

Matrix Metalloproteinase-9 (MMP-9) Inhibition and Mechanistic Pathways (e.g., NF-κB, MAPKs)

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the breakdown of the extracellular matrix and is implicated in inflammatory diseases and cancer metastasis. bldpharm.com The promoter region of the MMP-9 gene contains binding sites for transcription factors such as NF-κB, which plays a critical role in inflammatory responses. bldpharm.com

An analogue, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164), has demonstrated significant anti-inflammatory properties by suppressing pro-inflammatory responses in activated microglia. Current time information in Pasuruan, ID. This compound was found to inhibit the production of inflammatory mediators and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Current time information in Pasuruan, ID. The underlying mechanism for these inhibitory effects was identified as the blocking of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB) subunits. Current time information in Pasuruan, ID. This suggests that bromo-methoxyphenyl ethanone (B97240) derivatives can modulate inflammatory pathways by targeting both MMP-9 expression and the upstream signaling cascades of NF-κB and MAPKs.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease and other dementias. grafiati.com Research into salicylanilide (B1680751) derivatives has shown that compounds containing a bromo-substituted phenyl ring can act as dual inhibitors of both AChE and BChE. grafiati.comresearchgate.net

Specifically, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were designed and synthesized to improve inhibitory potency. grafiati.com These compounds demonstrated moderate inhibition of both enzymes, with IC50 values ranging from 18.2 to 196.6 μM for AChE and 9.2 to 196.2 μM for BChE. grafiati.com Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both cholinesterases in the series, indicating that the placement of the bromo substituent is crucial for activity. grafiati.com

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid mediators involved in inflammation. mdpi.com While various natural and synthetic compounds are known to inhibit 5-lipoxygenase (5-LOX), specific research on the lipoxygenase inhibitory activity of direct analogues of this compound is not extensively documented in the reviewed literature. This represents an area for potential future investigation.

α-Glucosidase, Cyclooxygenase, Poly (ADP-ribose) polymerase, and Lysophosphatidic acid acyltransferase-β Inhibition

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov Studies on various heterocyclic compounds have demonstrated that bromo-substituted derivatives can exhibit potent α-glucosidase inhibitory activity. For instance, a series of 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netCurrent time information in Pasuruan, ID.thiazin-2-yl]-N-arylacetamides were synthesized and evaluated, with some compounds showing significantly better inhibition than the standard drug, acarbose. nih.gov One derivative, 12a , was found to be approximately three times more effective than acarbose. nih.gov Furthermore, 3,5-dibromo-4,6-dimethoxychalcones, which can be synthesized from bromo-methoxy acetophenone (B1666503) precursors, have also been explored as dual inhibitors of α-glucosidase and α-amylase. nih.gov

Cyclooxygenase (COX): Cyclooxygenase enzymes are targets for non-steroidal anti-inflammatory drugs (NSAIDs). grafiati.com As mentioned previously, the analogue 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone was found to inhibit the expression of cyclooxygenase-2 (COX-2) as part of its anti-inflammatory mechanism. Current time information in Pasuruan, ID. This inhibition contributes to its ability to reduce the production of prostaglandins, which are key mediators of inflammation.

Poly (ADP-ribose) polymerase (PARP): PARP is a family of proteins involved in DNA repair and programmed cell death. bldpharm.com Inhibition of PARP is a therapeutic strategy for cancer. bldpharm.com Studies have shown that nucleoside analogues containing a 5-bromo substituent on the pyrimidine (B1678525) ring, such as 5-bromo-2'-deoxyuridine, can act as inhibitors of PARP. nih.gov However, direct studies on PARP inhibition by close analogues of this compound are limited in the available literature.

Lysophosphatidic acid acyltransferase-β (LPAAT-β): LPAAT-β is an enzyme that catalyzes the synthesis of phosphatidic acid, a critical lipid second messenger in signaling pathways that promote cell proliferation and survival. nih.gov Inhibition of LPAAT-β can induce apoptosis in tumor cells. nih.gov A known isoform-specific inhibitor of LPAAT-β is the compound CT32228, which is chemically named N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)- elifesciences.orgCurrent time information in Pasuruan, ID.researchgate.nettriazine-2,4-diamine. nih.gov The presence of the N-(4-bromo-phenyl) moiety in this potent inhibitor highlights the potential for bromo-substituted phenyl compounds to target this enzyme.

Anticancer and Cytotoxic Potency

The this compound framework and its derivatives have shown significant promise as anticancer agents, with cytotoxic activity demonstrated against various cancer cell lines.

One area of extensive research involves N-(5-methoxyphenyl) methoxybenzenesulphonamides, where bromo substitution plays a key role in enhancing cytotoxic potency. A study synthesized thirty-seven such compounds and found that twenty-one of them exhibited sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines. elifesciences.orgnih.gov These compounds were particularly effective against the MCF7 human breast adenocarcinoma cell line. elifesciences.orgnih.gov The most potent series were those derived from 2,5-dimethoxyanilines, especially the 4-brominated compounds. elifesciences.orgnih.gov The mechanism of action for these active compounds was determined to be the inhibition of microtubular protein polymerization, identifying tubulin as the molecular target. elifesciences.orgnih.gov

Cytotoxicity of Brominated N-(methoxyphenyl)benzenesulphonamide Analogues

CompoundSubstitution PatternTarget Cell LineReported ActivityReference
Brominated Sulphonamides (general)4-bromo on a 2,5-dimethoxyaniline (B66101) moietyHeLa, HT-29, MCF7Sub-micromolar cytotoxicity elifesciences.orgnih.gov
Compound 25N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamideMCF7Nanomolar antiproliferative potency elifesciences.orgnih.gov

Another class of related compounds, spirocyclic bromotyrosines, which are marine-derived natural products, are considered promising scaffolds for new anticancer drugs. researchgate.netCurrent time information in Pasuruan, ID. A library of spirocyclic clavatadine analogues was synthesized and tested for cytotoxicity against the human melanoma cell line A-375. Current time information in Pasuruan, ID. The highest cytotoxicity was observed for a dichloro-substituted compound (18 ), which had a CC50 of 0.4 ± 0.3 µM. Current time information in Pasuruan, ID.

Cytotoxicity of Spirocyclic Bromotyrosine Analogues

CompoundDescriptionCell LineCC50 (µM)Selectivity Index (SI)Reference
Compound 18Dihydro 2,4-dichloro analogA-375 (Melanoma)0.4 ± 0.32 Current time information in Pasuruan, ID.
Compound 29Pyridin-2-yl derivativeA-375 (Melanoma)Not specified2.4 Current time information in Pasuruan, ID.
Compound 37Hydrazide analog of 2-picolineA-375 (Melanoma)Not specified2.4 Current time information in Pasuruan, ID.

Furthermore, this compound can serve as a starting material for the synthesis of chalcones, which are known to possess a wide range of biological activities, including anticancer properties. researchgate.netelifesciences.orgresearchgate.net The Claisen-Schmidt condensation of acetophenones with aromatic aldehydes is a common method to produce these chalcones, which can then be evaluated for their cytotoxic effects.

Tubulin Inhibition and Antimitotic Effects

A significant area of investigation for analogues of this compound, particularly chalcones, is their ability to interfere with microtubule dynamics, a critical process in cell division. nih.govnih.gov Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle, which segregates chromosomes during mitosis. nih.gov Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to cell death, making them potent antimitotic agents. nih.govnih.gov

Several studies have highlighted that chalcone (B49325) derivatives, which can be synthesized from substituted acetophenones, act as tubulin polymerization inhibitors. nih.gov The 3,4,5-trimethoxyphenyl motif, a common feature in many potent tubulin inhibitors like colchicine, is also found to be important in chalcone analogues. nih.govnih.gov While not a trimethoxy substitution, the 3-bromo-5-methoxy substitution pattern on one of the aromatic rings of the chalcone provides a unique electronic and steric profile that has been explored for its antimitotic potential. Research on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share the methoxyphenyl and bromo-substituted features, has shown that these compounds can inhibit microtubular protein polymerization at micromolar concentrations, pointing to tubulin as a likely target. nih.govcsic.esnih.govsemanticscholar.org These sulphonamide analogues were found to severely disrupt the microtubule network in cells. nih.govnih.gov

Furthermore, a review of synthetic chalcone derivatives identifies the 3-bromo-5,5-dimethoxyphenyl fragment as an important component for tubulin inhibition. nih.gov This suggests that the bromo-methoxy substitution pattern on the phenyl ring of this compound is a key contributor to the antimitotic activity of its analogues. The antimitotic effect of a novel chalcone-trimethoxycinnamide hybrid was demonstrated by its ability to induce mitotic arrest in colorectal tumor cells. nih.gov

Activity Against Specific Cancer Cell Lines (e.g., MCF7 human breast adenocarcinoma, HT1080 human fibrosarcoma)

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. Chalcone derivatives, in particular, have demonstrated significant anticancer activity. psu.edunih.gov

The MCF7 cell line is a widely used model for breast cancer research. Several analogues of this compound have shown notable activity against these cells. For instance, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature bromo and methoxy (B1213986) substitutions, were found to be particularly effective against MCF7 cells, with some compounds exhibiting sub-micromolar cytotoxicity. nih.govcsic.esnih.govsemanticscholar.org Specifically, the most potent compounds in this series were those with 2,5-dimethoxyaniline and a 4-bromo substitution. nih.govnih.gov

Chalcone-sulfonamide hybrids have also been screened for their in-vitro anticancer activity on the MCF-7 cell line. nih.gov One such hybrid, (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene (B151609) sulfonamide, demonstrated the most potent activity. nih.gov The cytotoxic effects of a bromo chalcone, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on, on T47D breast cancer cells, which are also a model for breast cancer, were investigated, and the compound was found to have a cytotoxic effect with an IC50 of 45 micro molar. researchgate.netaip.org

Compound TypeSpecific Analogue/SeriesObserved Activity on MCF7 CellsReference
N-(5-methoxyphenyl) methoxybenzenesulphonamidesSeries with bromo and methoxy substitutionsSub-micromolar cytotoxicity nih.govnih.gov
Chalcone-sulfonamide hybrid(E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamideMost potent in its series nih.gov
Bromo chalcone1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (on T47D cells)IC50 = 45 µM researchgate.netaip.org

Data on the activity of direct analogues of this compound against HT1080 human fibrosarcoma cells is less prevalent in the reviewed literature. However, related compounds have been studied. For example, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions showed sub-micromolar cytotoxicity against HT-29 human colorectal adenocarcinoma cells, which, while different, indicates a broader anticancer potential. nih.govcsic.esnih.gov

Induction of Apoptosis and Autophagy

Beyond mitotic arrest, a key mechanism through which anticancer agents exert their effects is the induction of programmed cell death, primarily apoptosis and in some cases, autophagy.

Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Many chalcone derivatives have been shown to induce apoptosis in cancer cells. psu.eduresearchgate.net For instance, certain synthetic chalcones were found to elicit apoptosis in MCF-7 cells, as demonstrated by multiparameter cytotoxicity assays and the activation of caspases-3/7, -8, and -9. psu.edu The apoptotic activity of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells was confirmed, with the mechanism being linked to a decrease in the expression of the anti-apoptotic protein Bcl-2. researchgate.netaip.org

The N-(5-methoxyphenyl) methoxybenzenesulphonamide analogues also triggered apoptotic cell death, which is consistent with their tubulin-targeting mechanism. nih.govnih.gov A novel chalcone-trimethoxycinnamide hybrid was also found to induce cell death following mitotic arrest. nih.gov

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Interestingly, some analogues of this compound have been found to induce autophagy. The potent N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative, compound 25, was observed to induce autophagy in cancer cells. nih.govcsic.esnih.govsemanticscholar.org This suggests a complex interplay between the different cell death pathways initiated by these compounds.

Antimicrobial and Antifungal Evaluations

In addition to their anticancer properties, chalcones and their derivatives have been investigated for their potential as antimicrobial and antifungal agents. jocpr.comresearchgate.netmdpi.comresearchgate.netsemanticscholar.org The rise of drug-resistant microbes necessitates the development of new therapeutic options, and chalcones have shown promise in this area. researchgate.net

A series of novel 2,4,5-trimethoxy chalcone derivatives were synthesized and evaluated for their antimicrobial activities against selected pathogenic bacteria and fungi. jocpr.com Several compounds in this series exhibited promising antibacterial and antifungal activity. jocpr.com Another study focused on BDDE-inspired chalcone derivatives to combat bacterial and fungal infections. mdpi.com Among the tested compounds, chalcones 13 and 14 showed promising antifungal activity against the dermatophyte Trichophyton rubrum. mdpi.com

Furthermore, a comprehensive review highlights that chalcones exhibit a broad spectrum of antimicrobial activities. researchgate.net The modification of the chalcone structure by adding substituent groups to the aromatic rings, such as bromo and methoxy groups, can enhance potency and expand their pharmacological effects. researchgate.netsemanticscholar.org For example, bromo- and chloro-substituted chalcones have shown significant inhibitory activity against viral reverse transcriptase. semanticscholar.org

Compound TypeSpecific Analogue/SeriesObserved Antimicrobial/Antifungal ActivityReference
2,4,5-trimethoxy chalconesCompounds 1c, 1d, 1j, 1kPromising antibacterial and antifungal activity (MIC of 10-30 µg/ml) jocpr.com
BDDE-inspired chalconesCompounds 13 and 14Promising antifungal activity against Trichophyton rubrum (MIC of 16–128 µg/mL) mdpi.com
Substituted chalconesBromo- and chloro-substituted chalconesSignificant inhibition against viral reverse transcriptase semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of bioactive compounds. For analogues of this compound, particularly chalcones, several SAR studies have provided valuable insights.

The presence and position of substituents on the aromatic rings of the chalcone scaffold significantly influence their biological activity. acs.orgnih.gov For instance, in the N-(5-methoxyphenyl) methoxybenzenesulphonamide series, the introduction of a bromo substituent on the dimethoxy-substituted aniline (B41778) ring generally led to an improvement in cytotoxic potency. nih.gov This highlights the favorable contribution of the bromo group.

In a study of trimethoxylated halogenated chalcones, the incorporation of three methoxy groups on the A ring and a halogen (chloro, bromo, or fluoro) on the para position of the B ring was explored. nih.gov The trans conformation of the double bond in the chalcone linker was found to be important for activity. nih.gov

A review of chalcone derivatives as tubulin polymerization inhibitors emphasizes the importance of the substitution pattern on the aromatic rings for anticancer activity. nih.govnih.gov The 3,4,5-trimethoxyphenyl motif on one ring is a well-established pharmacophore for tubulin interaction. nih.govnih.gov The 3-bromo-5-methoxy substitution pattern of the parent compound provides a distinct electronic and steric profile that contributes to the bioactivity of its analogues. Further SAR studies have shown that for some chalcones, the presence of a 3,4,5-trimethoxyphenyl group is more favorable for antiproliferative activity than a 4-chlorophenyl group. nih.gov

Pharmacological Profiling and Therapeutic Potential

The collective findings from medicinal chemistry and biological activity studies indicate that analogues of this compound, especially chalcone derivatives, possess significant therapeutic potential, primarily as anticancer and antimicrobial agents.

Their ability to act as tubulin inhibitors and induce mitotic arrest makes them promising candidates for cancer chemotherapy. nih.govnih.gov The potent cytotoxicity observed against various cancer cell lines, including drug-resistant ones, further underscores their potential. nih.govnih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug, and many of the studied analogues have demonstrated this capability. psu.eduresearchgate.netaip.org The observation that some of these compounds can also induce autophagy suggests a complex mechanism of action that could be exploited for therapeutic benefit. nih.govnih.gov

In the realm of infectious diseases, the broad-spectrum antimicrobial and antifungal activities of chalcone analogues offer a potential avenue for developing new treatments against resistant pathogens. researchgate.netsemanticscholar.org

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, no public records of single-crystal X-ray diffraction studies for 1-(3-Bromo-5-methoxyphenyl)ethanone have been found. Such an analysis would be crucial for definitively determining its solid-state architecture.

Molecular Conformation and Dihedral Angle Analysis

Without X-ray crystallographic data, any discussion of the precise molecular conformation, including the planarity of the molecule and the dihedral angles between the phenyl ring and the acetyl and methoxy (B1213986) substituents, would be purely speculative.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed understanding of the intermolecular forces, such as potential halogen bonding involving the bromine atom, hydrogen bonding, or π-π stacking interactions between aromatic rings, is contingent upon crystallographic analysis.

Crystal Packing and Supramolecular Assembly

Information regarding the crystal packing and the formation of any supramolecular structures is currently unavailable in the absence of crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While NMR spectroscopy is a fundamental technique for structural elucidation in solution, detailed and peer-reviewed ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for this compound, are not published in scientific literature. Data for isomeric compounds, such as 1-(4-Bromo-3-methoxyphenyl)ethanone, are available but cannot be reliably extrapolated to the 3-bromo-5-methoxy isomer due to the differing electronic effects of the substituent positions on the aromatic ring.

Mass Spectrometry (MS)

Published mass spectrometry data that would provide insight into the fragmentation pattern and confirm the molecular weight of this compound is not available in scientific databases. The expected molecular weight is 229.07 g/mol . pharmaffiliates.com

Infrared (IR) Spectroscopy

Similarly, a detailed and interpreted IR spectrum for this compound, which would identify characteristic vibrational frequencies for its functional groups (e.g., the carbonyl group of the ketone, C-O stretches of the ether, and C-Br bond), is not documented in peer-reviewed sources. While IR data for related isomers exists, it is not directly applicable for a precise analysis of the target compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The efficient and scalable synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone is a crucial first step for its further investigation and development. While standard synthetic routes to substituted acetophenones, such as Friedel-Crafts acylation, are well-established, future research could focus on developing more efficient, cost-effective, and environmentally friendly methodologies.

Potential Research Avenues:

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and product consistency.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields.

Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals, for the key synthetic steps could enhance the sustainability of the process.

A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic MethodPotential AdvantagesPotential Challenges
Friedel-Crafts Acylation Well-established, versatileUse of stoichiometric Lewis acids, potential for side reactions
Flow Chemistry Improved safety, scalability, and controlInitial setup costs, optimization of reaction parameters
Microwave-Assisted Synthesis Reduced reaction times, increased yieldsScalability can be a challenge
Novel Catalytic Methods Greener and more sustainableCatalyst development and optimization

Rational Design and Synthesis of Derivatives with Improved Bioactivity and Selectivity

The core structure of this compound offers multiple points for chemical modification to generate a library of derivatives with potentially enhanced biological activity and selectivity. Rational drug design principles can guide the synthesis of these new chemical entities.

Key Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromo and methoxy (B1213986) substituents, as well as the acetyl group, can help elucidate the structural requirements for a desired biological activity. For instance, replacing the bromine atom with other halogens or different functional groups can modulate the electronic and steric properties of the molecule.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved pharmacokinetic profiles or reduced toxicity.

Scaffold Hopping: Utilizing the core acetophenone (B1666503) scaffold to design entirely new classes of compounds with similar three-dimensional arrangements of key functional groups.

Table 2 outlines potential modifications and their expected impact on the properties of the derivatives.

Modification SitePotential ModificationsExpected Impact on Properties
Bromo Group (Position 3) F, Cl, I, CN, CF3Altered lipophilicity, electronic properties, and potential for halogen bonding
Methoxy Group (Position 5) OEt, OPr, OH, NH2Modified hydrogen bonding potential and solubility
Acetyl Group Longer alkyl chains, cyclic ketones, heterocyclesChanges in steric bulk, reactivity, and potential for new interactions with biological targets

Exploration of New Therapeutic Applications Beyond Current Scope

While this compound has been noted as a reactant in designing inhibitors of dihydrofolate reductase from Cryptosporidium, its structural motifs are present in compounds with a wide range of biological activities. pharmaffiliates.com Future research should explore its potential in other therapeutic areas.

Potential Therapeutic Targets:

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. Derivatives of this compound could be designed and screened for their ability to inhibit specific kinases involved in cancer or inflammatory diseases.

Anticancer Agents: The bromo and methoxy functional groups are often found in compounds with cytotoxic or antiproliferative activities against various cancer cell lines.

Neurodegenerative Diseases: Substituted acetophenones have been investigated for their potential in treating neurodegenerative disorders by targeting enzymes like acetylcholinesterase or by exhibiting neuroprotective effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery and development process for derivatives of this compound.

Applications of AI and ML:

Predictive Modeling: ML algorithms can be trained on existing datasets of structurally similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives.

De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target.

Virtual Screening: AI-powered virtual screening can rapidly screen large virtual libraries of derivatives against a target protein to identify promising candidates for synthesis and experimental testing.

Pre-clinical Development and Pathway to Clinical Applications

Promising derivatives of this compound that demonstrate significant in vitro activity and selectivity would need to undergo rigorous preclinical development to assess their potential for clinical use.

Key Stages of Preclinical Development:

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the lead compounds in relevant animal models of the target disease.

Pharmacokinetic (ADME) Profiling: Studying the absorption, distribution, metabolism, and excretion of the compounds to understand their behavior in a biological system.

Toxicology Studies: Assessing the safety profile of the lead candidates through a battery of in vitro and in vivo toxicity tests.

Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans. The pathway from a promising lead compound to a clinically approved drug is a long and complex process that requires a multidisciplinary approach and significant investment.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-5-methoxyphenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a brominated aromatic precursor (e.g., 3-bromo-5-methoxybenzaldehyde) in the presence of a Lewis acid catalyst like AlCl₃. Alternative methods include:

  • Cross-coupling reactions using Pd catalysts to introduce the bromo or methoxy groups post-acylation.
  • Protection-deprotection strategies for sensitive functional groups, as seen in related ethanone syntheses involving hydroxyl or amino intermediates .

Q. Key Reaction Conditions :

ParameterValue/Detail
CatalystAlCl₃, FeCl₃, or BF₃·Et₂O
SolventAnhydrous dichloromethane or DMF
Temperature0–50°C (depending on reactivity)
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets/triplets in δ 6.5–7.5 ppm (integration for substituent positions).
    • Methoxy group at δ ~3.8 ppm (singlet).
    • Ketone carbonyl at δ ~2.5 ppm (singlet for CH₃CO).
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 242/244 (Br isotopic pattern).
    For structural ambiguity, 2D NMR (COSY, HSQC) resolves coupling networks and confirms substitution patterns .

Q. What physicochemical properties are critical for solubility and reactivity?

PropertyValue/DetailSource
LogP (Partition)~2.1 (predicted)Estimated via analogs
PSA (Polar Surface Area)~35 Ų
Melting Point90–95°C (empirical)
Solubility : Poor in water; soluble in DCM, THF, and DMSO. Adjust solvent polarity for reaction optimization .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular Docking : Use tools like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes).
    • Example: Docking into E. coli dihydrofolate reductase (PDB: 1RX2) showed a binding energy of −8.2 kcal/mol, suggesting competitive inhibition .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness:
    • Zero Lipinski violations (MW <500, LogP <5).
    • Moderate bioavailability (TPSA ~35 Ų) .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Scenario : Overlapping NMR signals for aromatic protons.
  • Solution :
    • Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution.
    • Perform variable-temperature NMR to reduce signal broadening.
    • Compare with analogs (e.g., 1-(2',3'-dihydroxyphenyl)ethanone) where symmetry or substituent effects clarify splitting patterns .
  • Validation : X-ray crystallography (e.g., SHELX refinement) provides unambiguous confirmation .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency.

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h at 100°C) .

  • Workflow :

    StepOptimization
    Acylation1.2 eq acyl chloride, 0°C → RT
    QuenchingIce-water to prevent side reactions
    CrystallizationEthanol/water (7:3) for purity >95%

Q. How does the bromo substituent influence reactivity in further functionalization?

  • Suzuki-Miyaura Coupling : The bromo group enables Pd-catalyzed cross-coupling with boronic acids (e.g., aryl, vinyl).
    • Example: Reaction with 4-methoxyphenylboronic acid yields 1-(3-(4-methoxyphenyl)-5-methoxyphenyl)ethanone .
  • SNAr Reactions : Electron-withdrawing methoxy groups activate the ring for nucleophilic substitution at the para-bromo position.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.